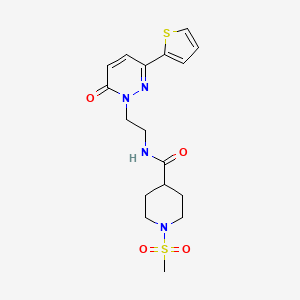![molecular formula C24H19ClN6OS B2618524 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1207024-98-3](/img/no-structure.png)
2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C24H19ClN6OS and its molecular weight is 474.97. The purity is usually 95%.
BenchChem offers high-quality 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound is likely synthesized through reactions involving specific pyrazoline, pyrazole, and quinazolinone derivatives. These processes involve the condensation of chalcones with hydrazinyl benzenesulfonamide hydrochloride or other hydrazinyl derivatives, leading to the formation of complex heterocyclic structures. Such synthetic routes are essential for developing pharmaceuticals and materials with unique properties (Hassan, 2013).
Biological Activities
- The research indicates a focus on the antimicrobial activity of compounds similar to the one mentioned, with evaluations against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests potential applications in developing new antibiotics or antifungal agents. The compounds synthesized in related studies showed promising performance against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Chemical Properties and Reactivity
- The synthesis of related compounds involves reactions that highlight the chemical reactivity and versatility of these structures, including the use of nickel nanoparticles as catalysts and the exploration of regioselective synthesis techniques. Such studies contribute to our understanding of how to efficiently produce complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Singh et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-chlorophenyl hydrazine, ethyl acetoacetate, and carbon disulfide. The second intermediate is a 3,4-dihydroquinolin-1(2H)-one, which is synthesized from 2-aminobenzophenone and cyclohexanone. These two intermediates are then coupled using 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone to form the final product, 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone.", "Starting Materials": [ "4-chlorophenyl hydrazine", "ethyl acetoacetate", "carbon disulfide", "2-aminobenzophenone", "cyclohexanone", "2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: React 4-chlorophenyl hydrazine with ethyl acetoacetate in the presence of ethanol and piperidine to form 4-chlorophenyl-3-methyl-1H-pyrazole-5-carboxylate. React this intermediate with carbon disulfide in the presence of potassium hydroxide and ethanol to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 3,4-dihydroquinolin-1(2H)-one: React 2-aminobenzophenone with cyclohexanone in the presence of acetic acid and sodium acetate to form 3,4-dihydroquinolin-1(2H)-one.", "Coupling of intermediates: React the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol with 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in the presence of potassium carbonate and DMF to form the final product, 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone." ] } | |
Número CAS |
1207024-98-3 |
Nombre del producto |
2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone |
Fórmula molecular |
C24H19ClN6OS |
Peso molecular |
474.97 |
Nombre IUPAC |
2-[[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C24H19ClN6OS/c25-18-9-7-16(8-10-18)19-14-21-23-26-27-24(30(23)12-13-31(21)28-19)33-15-22(32)29-11-3-5-17-4-1-2-6-20(17)29/h1-2,4,6-10,12-14H,3,5,11,15H2 |
Clave InChI |
TYBXTIZEYYBPBX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



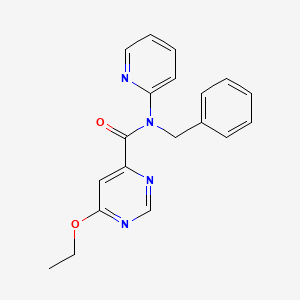
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2618444.png)
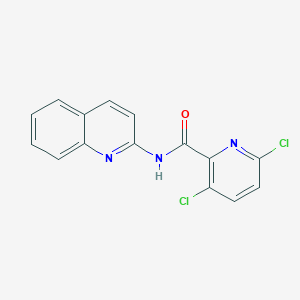
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2618446.png)
![3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2618448.png)
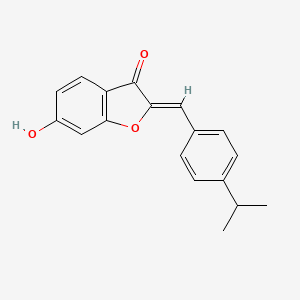
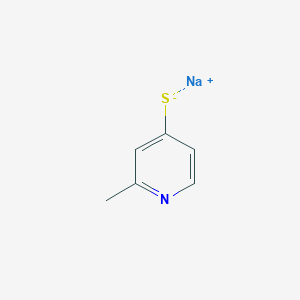
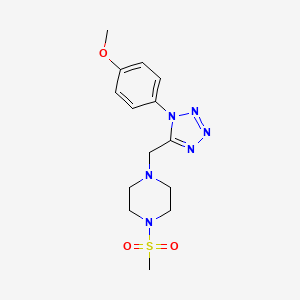

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)
![N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2618461.png)

